molecular formula C4H6ClNO2S B12356238 1-Cyanopropane-2-sulfonyl chloride

1-Cyanopropane-2-sulfonyl chloride

Cat. No.: B12356238
M. Wt: 167.61 g/mol
InChI Key: PIZQDRCMBCQJGY-UHFFFAOYSA-N
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Description

1-Cyanopropane-2-sulfonyl chloride is an organic compound with the molecular formula C4H6ClNO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) and a cyano group (-CN) attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyanopropane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-cyanopropane-2-thiol with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These methods utilize disulfides or thiols as starting materials and employ reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination. Continuous flow protocols offer advantages such as improved safety, scalability, and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Cyanopropane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

    Reduction Reactions: Reduction can yield sulfonyl hydrides

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Sulfonyl Hydrides: Produced via reduction reactions

Mechanism of Action

The mechanism of action of 1-Cyanopropane-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group (-SO2Cl) is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various synthetic processes to introduce sulfonyl groups into target molecules. The cyano group (-CN) can also participate in nucleophilic addition reactions, further expanding the compound’s utility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyanopropane-2-sulfonyl chloride is unique due to the presence of both a cyano group and a sulfonyl chloride group on a propane backbone. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C4H6ClNO2S

Molecular Weight

167.61 g/mol

IUPAC Name

1-cyanopropane-2-sulfonyl chloride

InChI

InChI=1S/C4H6ClNO2S/c1-4(2-3-6)9(5,7)8/h4H,2H2,1H3

InChI Key

PIZQDRCMBCQJGY-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)S(=O)(=O)Cl

Origin of Product

United States

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